N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide
Description
N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide is a complex organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-17(2)16-26-14-11-23-20(26)15-24-21(27)25-12-9-22(10-13-25)8-7-18-5-3-4-6-19(18)28-22/h3-8,11,14,17H,9-10,12-13,15-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFCMIQXXGNGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1CNC(=O)N2CCC3(CC2)C=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide typically involves multiple steps, including the formation of the imidazole ring, the spirocyclic chromene structure, and the final coupling to form the carboxamide. One common approach involves the cyclization of amido-nitriles to form substituted imidazoles, followed by the construction of the spirocyclic structure through a series of cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The imidazole and chromene rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide: shares similarities with other imidazole-containing compounds and spirocyclic structures.
1- (2-Methylpropyl)-1H-imidazole [4,5-c]quinoline-4-amine: Another compound with a similar imidazole core but different overall structure.
2- (2’-pyridinyl)imidazole: A compound with a similar imidazole ring but different substituents.
Uniqueness
The uniqueness of N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]spiro[chromene-2,4’-piperidine]-1’-carboxamide lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance its stability, binding affinity, and specificity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
